REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([F:21])[C:7]=1[N:8]1[CH2:13][CH2:12][CH:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]1.C1(C(C2C=CC=CC=2)=[NH:29])C=CC=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O.C(OCC)(=O)C>[NH2:29][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([F:21])[C:7]=1[N:8]1[CH2:13][CH2:12][CH:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]1 |f:2.3.4,7.8.9.10.11|
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Name
|
|
Quantity
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800 g
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Type
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reactant
|
Smiles
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BrC=1C=NC=C(C1N1CCC(CC1)C(=O)OC(C)(C)C)F
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Name
|
|
Quantity
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7.5 L
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
|
|
Quantity
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484 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C(=N)C1=CC=CC=C1
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Name
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cesium carbonate
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Quantity
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1.45 kg
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
|
Quantity
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129 g
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Type
|
reactant
|
Smiles
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CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
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Name
|
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Quantity
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102 g
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Type
|
catalyst
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Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
|
|
Quantity
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2.9 L
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Type
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solvent
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Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
4 L
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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95 °C
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Type
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CUSTOM
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Details
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the mixture stirred for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled to 20° C.
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Type
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CUSTOM
|
Details
|
The organic phase was isolated
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Type
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WASH
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Details
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washed with water (4 L) and brine (3.5 L)
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over magnesium soleplate
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Type
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FILTRATION
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Details
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filtered
|
Type
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CONCENTRATION
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Details
|
The filtrate was concentrated to a brown oil (1.3 Kg)
|
Type
|
DISSOLUTION
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Details
|
The oil was dissolved in 2-methyltetrahydrofuran (7.2 L)
|
Type
|
ADDITION
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Details
|
2M HCl was added at 20° C.
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was isolated
|
Type
|
EXTRACTION
|
Details
|
the organic layer extracted with 2M HCl (1.2 L)
|
Type
|
EXTRACTION
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Details
|
The product was extracted into 2-methyltetrahydrofuran (14 L
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water (1.6 L)
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Type
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CONCENTRATION
|
Details
|
the organic solution concentrated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=NC=C(C1N1CCC(CC1)C(=O)OC(C)(C)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 568.7 g | |
YIELD: PERCENTYIELD | 86.5% | |
YIELD: CALCULATEDPERCENTYIELD | 86.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |